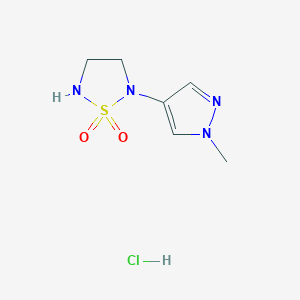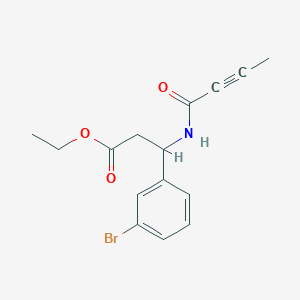![molecular formula C22H20N2O4 B2818602 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide CAS No. 1207061-95-7](/img/structure/B2818602.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry of Acrylamide
Acrylamide is an industrially produced molecule used worldwide to synthesize polyacrylamide. Polyacrylamide has diverse applications, including soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. It is also used in laboratories as a solid support for protein separation by electrophoresis. The extensive study of acrylamide's effects in cells, tissues, animals, and humans has heightened interest in its chemistry, biochemistry, and safety due to its presence in processed foods formed under conditions that induce Maillard browning products. This interest drives the need for a better understanding of acrylamide's formation, distribution in food, and its role in human health (Friedman, 2003).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with various transition metals has been reviewed, focusing on syntheses and structures of acrylamide complexes. Despite acrylamide's potential as a versatile ligand, few complexes coordinating exclusively through the carbonyl oxygen have been characterized. This review highlights the relevance of acrylamide's solution and solid-state chemistry, especially with biologically relevant metal ions, in elucidating the mechanism of acrylamide metabolism and its health effects (Girma et al., 2005).
Acrylamide Mitigation and Toxicity Reduction
Research has explored methods for reducing acrylamide content in the diet and mitigating its adverse effects in vivo. Strategies include selecting plant varieties with low levels of acrylamide precursors, removing precursors before processing, and adding food ingredients that prevent acrylamide formation. Understanding acrylamide's metabolism is crucial for developing intervention strategies to lessen its toxicity (Friedman & Levin, 2008).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(8-2-14-1-7-19-20(11-14)28-13-27-19)23-17-6-5-15-9-10-24(18(15)12-17)22(26)16-3-4-16/h1-2,5-8,11-12,16H,3-4,9-10,13H2,(H,23,25)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMATZOSNZACUTO-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B2818526.png)


![7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2818530.png)
![3-chloro-N-((4-(p-tolyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2818533.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2818535.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2818536.png)
![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide](/img/structure/B2818537.png)



